molecular formula C25H34N4O4 B2761097 4-cyclopropyl-1-(2-methoxyethyl)-3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2197498-74-9

4-cyclopropyl-1-(2-methoxyethyl)-3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2761097
CAS RN: 2197498-74-9
M. Wt: 454.571
InChI Key: RUTSZGIVMNIZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclopropyl-1-(2-methoxyethyl)-3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C25H34N4O4 and its molecular weight is 454.571. The purity is usually 95%.
The exact mass of the compound 4-cyclopropyl-1-(2-methoxyethyl)-3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Molecular Structure and Drug Design

Compounds with intricate structures, including 1,2,4-triazole derivatives, play a crucial role in drug design and medicinal chemistry. Their structural complexity allows for a high degree of specificity in targeting biological pathways. For instance, 1,4-disubstituted aromatic piperazines, recognized by aminergic G protein-coupled receptors, demonstrate the importance of specific structural motifs in achieving desired pharmacological outcomes. Incorporation of heterocyclic appendages, such as pyrazolo[1,5-a]pyridine, into the arylpiperazine core has led to the development of high-affinity dopamine receptor partial agonists, showcasing the potential for designing G protein-biased partial agonists as novel therapeutics (Möller et al., 2017).

Antimicrobial Activity

The synthesis and study of compounds with potential antimicrobial properties is another area of significant scientific interest. For example, the crystal structure and antimicrobial activity assessment of certain pyran derivatives underline the antimicrobial potential of structurally complex molecules. Such studies contribute to the understanding of how molecular structure impacts biological activity and can lead to the development of new antimicrobial agents (Okasha et al., 2022).

properties

IUPAC Name

4-cyclopropyl-2-(2-methoxyethyl)-5-[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O4/c1-32-17-14-28-24(31)29(21-9-10-21)22(26-28)19-6-5-13-27(18-19)23(30)25(11-15-33-16-12-25)20-7-3-2-4-8-20/h2-4,7-8,19,21H,5-6,9-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTSZGIVMNIZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3(CCOCC3)C4=CC=CC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-1-(2-methoxyethyl)-3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one

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